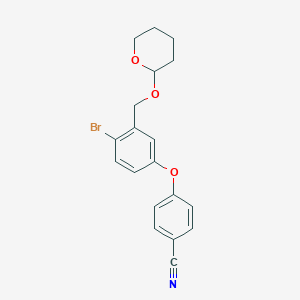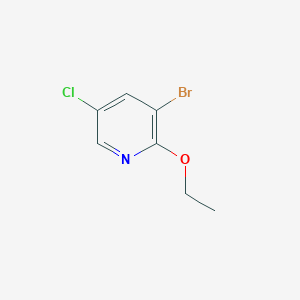
3-Bromo-5-chloro-2-ethoxypyridine
Übersicht
Beschreibung
3-Bromo-5-chloro-2-ethoxypyridine is a chemical compound with the molecular formula C7H7BrClNO . It is used in various chemical reactions and has a molecular weight of 236.5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with bromo, chloro, and ethoxy groups . The exact positions of these substituents can be determined by NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is between 2-8°C .Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-2-ethoxypyridine is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific enzymes or proteins in the target cells. The bromine and chlorine atoms in the structure of this compound may play a crucial role in its bioactivity by forming hydrogen bonds and halogen bonds with the target molecules.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects, including:
1. Inhibition of enzyme activity: this compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase.
2. Modulation of gene expression: this compound has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
3. Anti-inflammatory activity: this compound has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-chloro-2-ethoxypyridine in lab experiments include its high purity, low toxicity, and ease of synthesis. The compound can be easily synthesized in large quantities, making it a cost-effective reagent for various organic reactions. However, the limitations of using this compound in lab experiments include its low solubility in water and some organic solvents, which may limit its application in some reactions.
Zukünftige Richtungen
The potential applications of 3-Bromo-5-chloro-2-ethoxypyridine in various fields are vast, and several future directions can be explored, including:
1. Development of new antibiotics: this compound has shown significant antimicrobial activity, making it a potential candidate for the development of new antibiotics.
2. Development of new anticancer drugs: this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Development of new drugs for the treatment of oxidative stress-related diseases: this compound has been found to exhibit significant antioxidant activity, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
4. Development of new materials: this compound can be used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has shown significant antimicrobial, anticancer, and antioxidant activity, making it a potential candidate for the development of new drugs. The synthesis of this compound is relatively simple, and the compound can be easily synthesized in large quantities, making it a cost-effective reagent for various organic reactions. Several future directions can be explored to further explore the potential applications of this compound in various fields.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-2-ethoxypyridine has been extensively used in the synthesis of various organic molecules such as pyridine-based ligands, heterocyclic compounds, and pharmaceutical intermediates. The compound has shown promising results in several scientific studies, including:
1. Antimicrobial activity: this compound has shown significant antimicrobial activity against various strains of bacteria and fungi. The compound has been found to be effective against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
2. Anticancer activity: this compound has shown promising results in inhibiting the growth of cancer cells in vitro. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer drugs.
3. Antioxidant activity: this compound has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Safety and Hazards
The safety information for 3-Bromo-5-chloro-2-ethoxypyridine indicates that it may cause skin and eye irritation . Precautionary measures include avoiding inhalation or contact with skin and eyes, and using personal protective equipment . In case of contact, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-ethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYBLESMIVPANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300980 | |
| Record name | 3-Bromo-5-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943153-41-1 | |
| Record name | 3-Bromo-5-chloro-2-ethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943153-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(Methylethyl)amino]sulfonyl}chromen-2-one](/img/structure/B3309725.png)
![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 3-nitrophenyl ketone](/img/structure/B3309734.png)
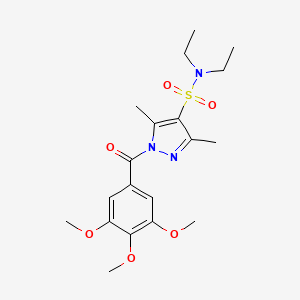
![4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl 4-nitrophenyl ketone](/img/structure/B3309763.png)
![1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3309774.png)

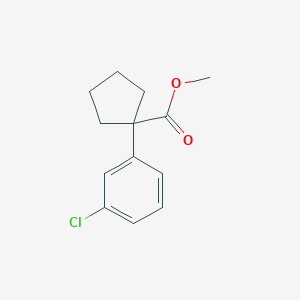
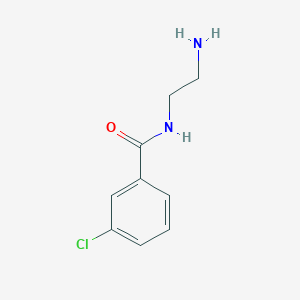
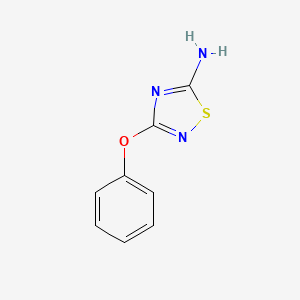
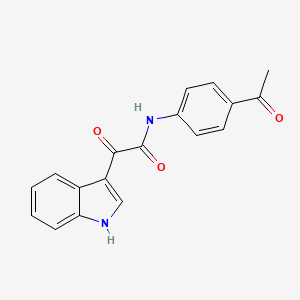
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-nicotinonitrile](/img/structure/B3309814.png)
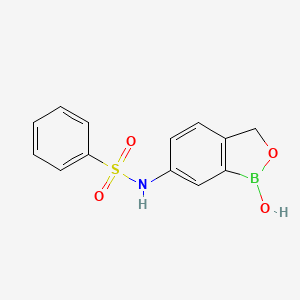
![6-(4-Chlorophenylsulfinyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3309816.png)
